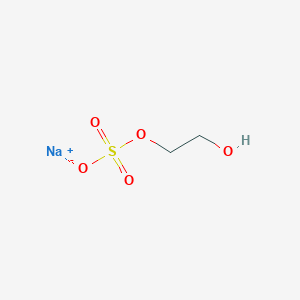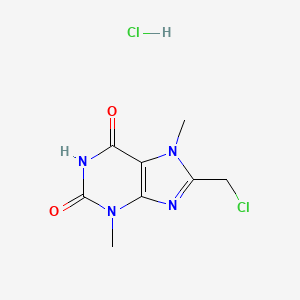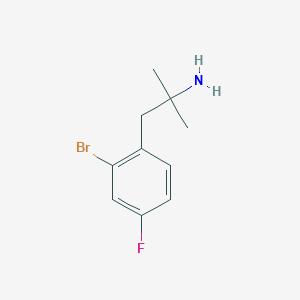
4-Methyl-2-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxoheptanoic acid: is an organic compound that belongs to the class of oxo acids It is characterized by the presence of a keto group (C=O) at the second carbon atom and a methyl group at the fourth carbon atom of the heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxoheptanoic acid can be achieved through several methods. One common approach involves the oxidation of 4-Methyl-2-heptanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically takes place under acidic conditions to facilitate the formation of the keto group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-Methyl-2-heptanol using metal catalysts such as platinum or palladium. This method offers higher efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-Methyl-2-heptanol.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Methyl-2-heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-Methyl-2-oxoheptanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite that can be used to investigate the biochemical processes involving keto acids and their derivatives.
Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its unique chemical properties make it a valuable ingredient in the formulation of various products.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Metabolic Regulation: As a metabolite, this compound can influence metabolic pathways, affecting the production and utilization of energy in cells.
Comparaison Avec Des Composés Similaires
4-Methyl-2-oxopentanoic acid: A shorter-chain analog with similar chemical properties.
4-Methyl-2-oxohexanoic acid: Another analog with one less carbon atom in the chain.
4-Methyl-2-oxooctanoic acid: A longer-chain analog with one more carbon atom in the chain.
Uniqueness: 4-Methyl-2-oxoheptanoic acid is unique due to its specific chain length and the position of the methyl and keto groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other analogs may not fulfill.
Propriétés
Numéro CAS |
115345-75-0 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
4-methyl-2-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-4-6(2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
WCMDPNIHHKVMQY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



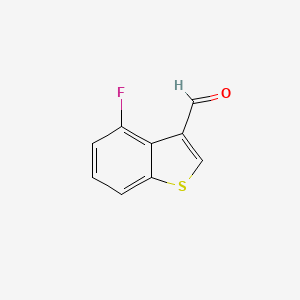

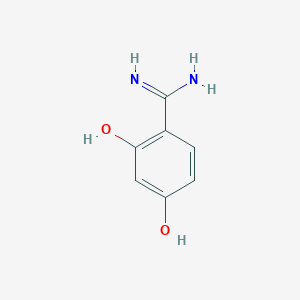
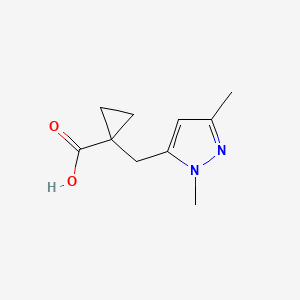

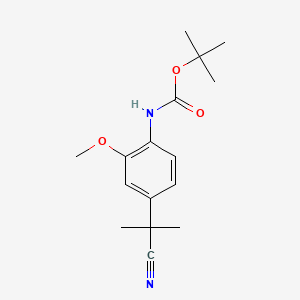
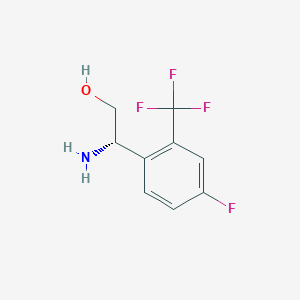

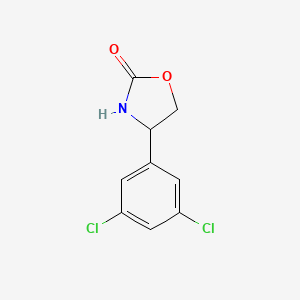
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
